N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a thiophene ring, a hydroxyl group, and a tetrahydro-2H-pyran ring makes it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:
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Formation of the Thiophene Derivative: : The synthesis begins with the preparation of the thiophene derivative. This can be achieved through the bromination of thiophene followed by a Grignard reaction to introduce the desired substituents.
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Hydroxylation: : The next step involves the introduction of the hydroxyl group. This can be done via hydroboration-oxidation or other suitable hydroxylation methods.
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Formation of the Tetrahydro-2H-pyran Ring: : The tetrahydro-2H-pyran ring is typically formed through a cyclization reaction. This can be achieved using acid-catalyzed cyclization of a suitable precursor.
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Amidation: : The final step involves the formation of the carboxamide group. This can be done by reacting the carboxylic acid derivative of the tetrahydro-2H-pyran with an amine under appropriate conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution on the thiophene ring.
Cyclization: Acid catalysts like sulfuric acid or Lewis acids can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide group would yield an amine.
Scientific Research Applications
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of thiophene-containing molecules with biological systems.
Mechanism of Action
The mechanism by which N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thiophene ring and hydroxyl group can facilitate interactions with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(phenyl)pentyl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-hydroxy-3-(furan-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide
- N-(5-hydroxy-3-(pyridin-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its phenyl, furan, or pyridine analogs. This can lead to different reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c17-7-2-12(14-5-10-20-11-14)1-6-16-15(18)13-3-8-19-9-4-13/h5,10-13,17H,1-4,6-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQQXDRTYJZCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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